molecular formula C9H9F3N2 B13100098 N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine

N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B13100098
M. Wt: 202.18 g/mol
InChI Key: ZUMNGGNGKAPVHD-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound characterized by a cyclopropyl group attached to a pyridine ring, which also bears a trifluoromethyl group at the 5-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and N-oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity. The cyclopropyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-5-(trifluoromethyl)pyridin-3-amine
  • N-cyclopropyl-4-(trifluoromethyl)pyridin-2-amine
  • N-cyclopropyl-5-(difluoromethyl)pyridin-2-amine

Uniqueness

N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the trifluoromethyl group at the 5-position, which significantly influences its chemical reactivity and biological activity. This positioning can lead to different electronic effects and steric interactions compared to similar compounds .

Properties

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)6-1-4-8(13-5-6)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)

InChI Key

ZUMNGGNGKAPVHD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

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